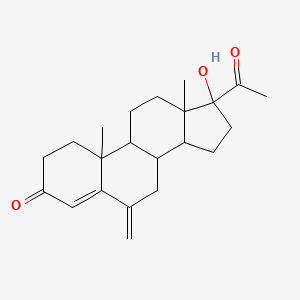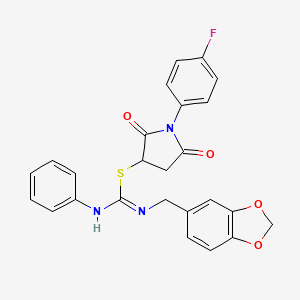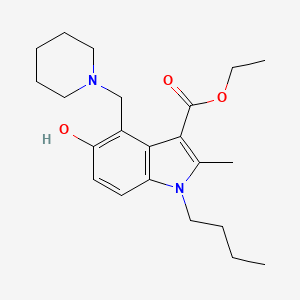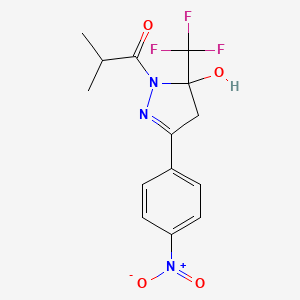
17-hydroxy-6-methylenepregn-4-ene-3,20-dione
Descripción general
Descripción
17-hydroxy-6-methylenepregn-4-ene-3,20-dione (17-OHP) is a steroid hormone that plays a crucial role in the regulation of the reproductive system. It is synthesized in the adrenal glands and ovaries and is a precursor to other important hormones such as testosterone and estrogen. In recent years, 17-OHP has gained significant attention in scientific research due to its potential therapeutic applications and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : 17-Hydroxy-6-methylenepregn-4-ene-3,20-dione has been synthesized through various methods. García-Martínez et al. (1993) detailed a three-step synthesis from a related compound, achieving a 35% yield and characterizing the compounds spectroscopically (García‐Martínez, Reyes-López, & Joseph-Nathan, 1993).
- Stereochemical Analysis : Investigations into the stereochemistry of derivatives of 17-hydroxy-6-methylenepregn-4-ene-3,20-dione have been conducted. Burn et al. (1966) studied the configurations of C6-substituents in related compounds using spectroscopy (Burn, Cooley, Davies, Ellis, Petrow, & Yardley, 1966).
Molecular Interactions and Enzyme Inhibition
- In Vitro Inhibitory Activity : Bratoeff et al. (2003) evaluated five new progesterone derivatives, including 17-hydroxy-6-methylenepregn-4-ene-3,20-dione, for their inhibitory activity on 5alpha-reductase and affinity for the androgen receptor. This compound demonstrated significant inhibitory activity with an IC50 value of 19 nM (Bratoeff, Ramírez, Flores, Valencia, Sánchez, Heuze, & Cabeza, 2003).
Biochemical Pathways and Enzyme Research
- Role in Biosynthesis of Corticosteroids : Ewald, Werbin, and Chaikoff (1965) explored the isomerization of 17-hydroxypregn-5-ene-3,20-dione, closely related to 17-hydroxy-6-methylenepregn-4-ene-3,20-dione, by distinct enzymes in the adrenal cortex, highlighting its importance in corticosteroid biosynthesis (Ewald, Werbin, & Chaikoff, 1965).
Synthesis of Derivatives and Analogs
- Derivative Synthesis : The synthesis of various derivatives of 17-hydroxy-6-methylenepregn-4-ene-3,20-dione has been a focus in steroid chemistry. For instance, Johnston et al. (1968) reported the synthesis of 17-aminopregn-4-ene-3,20-dione and its derivatives (Johnston, Sawicki, Windholz, & Patchett, 1968).
Propiedades
IUPAC Name |
17-acetyl-17-hydroxy-10,13-dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12,16-18,25H,1,5-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPFAFOFFYRBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Hydroxy-6-methylenepregn-4-ene-3,20-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5204200.png)
![N-[2-(4-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5204202.png)

![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)

![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5204248.png)
![(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5204251.png)
![4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204260.png)

![5-methoxy-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B5204289.png)